molecular formula C14H16ClNO4 B11770965 (S)-tert-Butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate CAS No. 889458-80-4

(S)-tert-Butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate

Cat. No.: B11770965
CAS No.: 889458-80-4
M. Wt: 297.73 g/mol
InChI Key: DOMUXMPWIOTODO-VIFPVBQESA-N
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Description

(S)-tert-Butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate is a complex organic compound belonging to the class of heterocyclic compounds It features a benzo[b][1,4]oxazepine core, which is a seven-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate typically involves the reaction of 2-aminophenols with alkynones in the presence of a solvent such as 1,4-dioxane at elevated temperatures (around 100°C) This reaction leads to the formation of the benzo[b][1,4]oxazepine core

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzo[b][1,4]oxazepine derivatives.

Scientific Research Applications

(S)-tert-Butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its heterocyclic core can be used in the design of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-Butyl 8-chloro-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-3-carboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable compound for research and development.

Properties

CAS No.

889458-80-4

Molecular Formula

C14H16ClNO4

Molecular Weight

297.73 g/mol

IUPAC Name

tert-butyl (3S)-8-chloro-4-oxo-3,5-dihydro-2H-1,5-benzoxazepine-3-carboxylate

InChI

InChI=1S/C14H16ClNO4/c1-14(2,3)20-13(18)9-7-19-11-6-8(15)4-5-10(11)16-12(9)17/h4-6,9H,7H2,1-3H3,(H,16,17)/t9-/m0/s1

InChI Key

DOMUXMPWIOTODO-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1COC2=C(C=CC(=C2)Cl)NC1=O

Canonical SMILES

CC(C)(C)OC(=O)C1COC2=C(C=CC(=C2)Cl)NC1=O

Origin of Product

United States

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